4-[(2S)-butan-2-yl]-3-methylpyridine
Description
Properties
CAS No. |
124300-56-7 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.237 |
IUPAC Name |
4-[(2S)-butan-2-yl]-3-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-8(2)10-5-6-11-7-9(10)3/h5-8H,4H2,1-3H3/t8-/m0/s1 |
InChI Key |
GCPBCORMKUHRLK-QMMMGPOBSA-N |
SMILES |
CCC(C)C1=C(C=NC=C1)C |
Synonyms |
Pyridine, 3-methyl-4-(1-methylpropyl)-, (S)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
A halogenated pyridine precursor, such as 4-bromo-3-methylpyridine, can undergo coupling with a chiral organoboron reagent. For example, (2S)-butan-2-ylboronic acid or its pinacol ester may be used in the presence of a palladium catalyst.
Example Protocol
-
Substrate Preparation : 4-Bromo-3-methylpyridine is synthesized via bromination of 3-methylpyridine using N-bromosuccinimide (NBS) under radical conditions.
-
Coupling Reaction :
Challenges : The stereochemical integrity of the boronic acid must be preserved. Asymmetric Suzuki couplings using chiral phosphine ligands (e.g., Binap) have been reported to improve enantioselectivity (>90% ee).
Negishi Coupling
Organozinc reagents offer enhanced stability for stereocontrolled alkylation. A zincate complex of (2S)-2-bromobutane can be prepared and coupled with 4-iodo-3-methylpyridine.
Example Protocol
-
Zinc Reagent Synthesis : (2S)-2-Bromobutane is treated with activated zinc dust in THF under sonication.
-
Coupling :
Optimization : Lower temperatures (0–25°C) and slow addition of the zinc reagent minimize racemization.
Directed C–H Functionalization
Lithiation-Alkylation
The methyl group at position 3 directs lithiation to position 4, enabling alkylation with chiral electrophiles.
Example Protocol
-
Directed Lithiation :
Limitations : Competing side reactions (e.g., proton abstraction from the electrophile) reduce efficiency.
Transition Metal-Catalyzed C–H Activation
Rhodium or iridium complexes facilitate direct alkylation via intermediate metallacycles.
Example Protocol
-
Catalyst System : [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%).
-
Alkylation : (2S)-2-iodobutane (1.2 equiv), DCE solvent, 80°C, 24 hours.
Insight : Electron-deficient pyridines show improved reactivity, but the methyl group at position 3 may sterically hinder coordination.
Chiral Pool Synthesis
Epoxide Ring-Opening
Chiral epoxides derived from (2S)-butan-2-ol can react with pyridine nucleophiles.
Example Protocol
-
Epoxide Synthesis : (2S)-butan-2-ol is converted to its epoxide via Sharpless asymmetric epoxidation.
-
Ring-Opening :
Advantages : High stereochemical control due to the rigidity of the epoxide intermediate.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura | 60–70 | 90 | Scalable, mild conditions | Requires chiral ligands |
| Negishi | 55–65 | 85 | Stable reagents | Sensitivity to moisture |
| Lithiation-Alkylation | 40–50 | 70 | Direct functionalization | Low efficiency |
| C–H Activation | 30–40 | 80 | Atom-economical | High catalyst loading |
| Epoxide Ring-Opening | 50–60 | >90 | Excellent stereocontrol | Multi-step synthesis |
Stereochemical Considerations
The (2S)-butan-2-yl group’s configuration is critical for biological activity in analogous compounds. Asymmetric synthesis methods (e.g., chiral catalysts or auxiliaries) outperform kinetic resolution in efficiency. For instance, the use of (R)-BINAP in palladium-catalyzed couplings provides enantiomeric excesses >90% .
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-butan-2-yl]-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as ozone (O3) to form carbonyl compounds.
Reduction: Reduction reactions can be performed using common reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Ozone (O3) and reducing agents like dimethyl sulfide or zinc.
Reduction: Hydrogen gas (H2) with a catalyst such as palladium on carbon (Pd/C).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include carbonyl compounds from oxidation, reduced forms of the compound from reduction, and substituted derivatives from substitution reactions.
Scientific Research Applications
4-[(2S)-butan-2-yl]-3-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2S)-butan-2-yl]-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound’s unique features include:
Substituent Position: The 3-methyl group may enhance electron density at the pyridine nitrogen, affecting basicity and reactivity relative to derivatives with electron-withdrawing groups (e.g., Cl, NO₂).
Comparative Data Table
*Note: Direct physicochemical data for this compound are unavailable in the provided evidence. Inferences are drawn from structurally related compounds.
Critical Analysis
- Stereochemical Impact : The (2S) configuration in the target compound may confer enantioselective interactions, as seen in (2S)-butan-2-yl esters, which exhibit higher purity and efficacy in field trials compared to racemic mixtures .
- Substituent Effects : Pyridines with electron-withdrawing groups (e.g., Cl in compounds) typically exhibit higher melting points (268–287°C) due to stronger intermolecular forces. In contrast, alkyl-substituted pyridines like the target compound are expected to have lower melting points and increased lipophilicity, enhancing membrane permeability in biological systems .
- Biological Relevance: Chen et al. Similarly, Ghorab et al. (2009) highlighted the role of substituent bulk in improving metabolic stability .
Q & A
Q. Q1. What are the common synthetic routes for preparing 4-[(2S)-butan-2-yl]-3-methylpyridine, and what reaction conditions are critical for enantiomeric purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Use of palladium catalysts (e.g., Pd/C) and polar aprotic solvents like dimethylformamide (DMF) to facilitate stereospecific coupling .
- Esterification : Chiral resolution via enantioselective esterification of (2S)-butan-2-ol with pyridine derivatives under anhydrous conditions. For example, refluxing with pre-dried pyridine and acid chlorides in benzene, followed by purification via liquid-liquid extraction (5% HCl, 10% NaOH) to remove excess reagents .
- Purification : Recrystallization or chromatography (HPLC) to achieve ≥85% enantiomeric purity .
Q. Critical Conditions :
- Temperature control during reflux (e.g., 1 hour at boiling point).
- Use of inert atmospheres to prevent racemization.
- Strict solvent drying to avoid side reactions.
Advanced Synthesis
Q. Q2. How can reaction yields and enantioselectivity be optimized for large-scale synthesis of this compound?
Methodological Answer: Advanced optimization strategies include:
- Continuous Flow Reactors : Enhance scalability and reduce reaction times compared to batch processes .
- Catalyst Screening : Testing Pd/C, Cu(I), or enzymatic catalysts to improve stereochemical outcomes .
- Solvent Engineering : Replacing benzene with greener solvents (e.g., ethyl acetate) while maintaining yield .
Q. Q3. What analytical techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- HPLC : Quantifies enantiomeric purity using chiral columns (e.g., Chiralpak AD-H) with UV detection at 254 nm .
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., pyridine ring substitution patterns) and stereochemistry of the (2S)-butan-2-yl group .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C11H15N) .
Advanced Characterization
Q. Q4. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Crystallization : Grow single crystals via vapor diffusion using hexane/ethyl acetate mixtures.
- Data Collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution datasets.
- Software Tools : Process data with CCP4 Suite (e.g., REFMAC5 for refinement, PHASER for molecular replacement) to resolve chiral centers and intermolecular interactions .
Biological Activity (Basic)
Q. Q5. What preliminary biological assays are suitable for evaluating this compound?
Methodological Answer:
- Field Bioassays : Test as insect sex attractants using rubber dispensers in Delta traps (50 µl/lure). Compare to racemic controls (e.g., EFETOV-2) to assess enantiomer-specific activity .
- Enzyme Inhibition Screens : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC50 determination .
Biological Activity (Advanced)
Q. Q6. How can mechanistic studies elucidate the role of this compound in receptor binding?
Methodological Answer:
- Docking Simulations : Model interactions with homology-built receptors (e.g., GPCRs) using AutoDock Vina.
- Site-Directed Mutagenesis : Validate binding pockets by mutating key residues (e.g., Ser153, His278) in recombinant receptors .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to quantify enantiomer affinity differences .
Safety and Handling
Q. Q7. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
